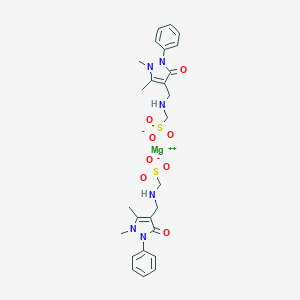

Metamizole magnesium

Overview

Description

Metamizole magnesium, also known as Dipyrone, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It is considered a potent analgesic and antipyretic with favourable gastrointestinal tolerability . It was formerly marketed in the US as Dimethone tablets and injection, Protemp oral liquid, and other drug products, but was withdrawn due to its association with potentially fatal agranulocytosis .

Synthesis Analysis

Metamizole is a prodrug which is extensively metabolized initially by hydrolysis in the gastrointestinal tract to the active metabolite, MAA . In the liver, MAA is metabolized to a second active metabolite, AA .

Molecular Structure Analysis

The molecular formula of Metamizole magnesium is C26H32MgN6O8S2 . Its average mass is 645.003 Da and its monoisotopic mass is 644.157349 Da .

Chemical Reactions Analysis

Metamizole’s mechanism of action is complex and likely involves the inhibition of a central cyclooxygenase-3 and activation of the opioidergic system and cannabinoid system .

Physical And Chemical Properties Analysis

Metamizole magnesium has a molecular weight of 753.1 g/mol . It has 6 hydrogen bond donors and 18 hydrogen bond acceptors . Its rotatable bond count is 6 .

Scientific Research Applications

Postoperative Pain Management :

- Magnesium enhances the analgesic effect of metamizole in post-tonsillectomy pain management (Tuğrul et al., 2015).

- Metamizole is effective for postoperative pain therapy in children, with a low incidence of serious adverse drug reactions (Fieler et al., 2015).

Cancer Pain Treatment :

- Effective in treating cancer pain, offering an alternative to opioids and non-steroidal anti-inflammatory drugs (NSAIDs) (Gaertner et al., 2017).

Effect on Enzyme Activity :

- Influences the activity of the enzyme glucose 6-phosphate dehydrogenase in erythrocytes both in vitro and in vivo (Çiftçi et al., 2001).

Antinociceptive Activity :

- Exhibits antinociceptive effects in a rat model of ureteric calculosis, suggesting its utility in pain management in similar conditions (Laird et al., 1998).

Drug Metabolism and Interaction :

- Gender and genetic polymorphisms affect the metabolic profile of metamizole, influencing its biodisposition and adverse effects (Martı́nez et al., 2014).

- Metamizole induces hepatic cytochromes P450 2B6 and 3A4, which is relevant for understanding its drug-interaction potential (Saussele et al., 2007).

Neurologic Effects and Complications :

- Its analgesic effect might be mediated by activation of inhibition from the periaqueductal grey matter, indicating a central action in pain relief (Carlsson et al., 1986).

Safety Profile and Risks :

- Short-term use in hospital settings shows a safe profile compared to other analgesics, with fewer adverse events reported compared to opioids (Kötter et al., 2015).

- Potential metamizole-associated neutropenia among COVID-19 patients highlights the need for cautious use in certain patient populations (Lerman et al., 2020).

Effect on Ischemia/Reperfusion Injury :

- At certain dosages, metamizole may prevent ovarian injury induced by ischemia/reperfusion, suggesting its potential in treating such conditions (Kumbasar et al., 2016).

Pharmacokinetics in Animals :

- Studying the pharmacokinetics of its metabolites in animals like donkeys provides insights into its use in veterinary medicine (Aupanun et al., 2016).

General Pharmacological Characteristics :

- As a pro-drug, metamizole's analgesic effect involves multiple mechanisms, including the inhibition of central cyclooxygenase-3 and activation of opioidergic and cannabinoid systems (Jasiecka et al., 2014).

Mechanism of Action

Safety and Hazards

Metamizole magnesium should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(8-14-9-21(18,19)20)13(17)16(15(10)2)11-6-4-3-5-7-11;/h2*3-7,14H,8-9H2,1-2H3,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVHAJMRDNELNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32MgN6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977067 | |

| Record name | Magnesium bis({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnalgin | |

CAS RN |

6150-97-6 | |

| Record name | Magnesium bis({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

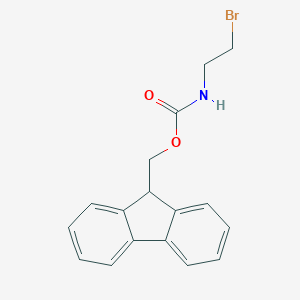

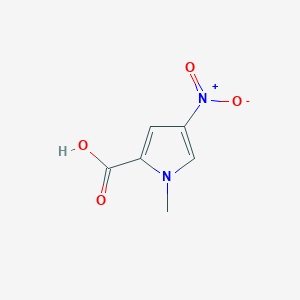

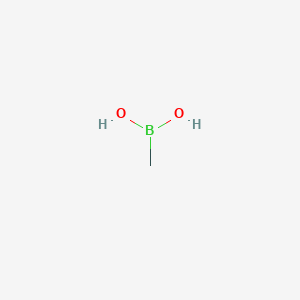

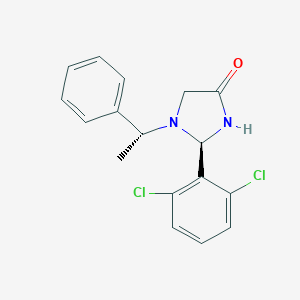

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)